molecular formula C20H18Cl2O4S B008801 (3E)-3-[[3-[(3,4-dichlorophenyl)sulfanylmethyl]-5-ethoxy-4-hydroxyphenyl]methylidene]oxolan-2-one CAS No. 107788-13-6

(3E)-3-[[3-[(3,4-dichlorophenyl)sulfanylmethyl]-5-ethoxy-4-hydroxyphenyl]methylidene]oxolan-2-one

Cat. No. B008801
M. Wt: 425.3 g/mol
InChI Key: NKOHPYYSZLSIFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3E)-3-[[3-[(3,4-dichlorophenyl)sulfanylmethyl]-5-ethoxy-4-hydroxyphenyl]methylidene]oxolan-2-one, also known as DCMO, is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields.

Mechanism Of Action

The mechanism of action of (3E)-3-[[3-[(3,4-dichlorophenyl)sulfanylmethyl]-5-ethoxy-4-hydroxyphenyl]methylidene]oxolan-2-one is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in cell growth and survival. (3E)-3-[[3-[(3,4-dichlorophenyl)sulfanylmethyl]-5-ethoxy-4-hydroxyphenyl]methylidene]oxolan-2-one has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, as well as the Akt/mTOR signaling pathway, which is involved in cell growth and survival.

Biochemical And Physiological Effects

(3E)-3-[[3-[(3,4-dichlorophenyl)sulfanylmethyl]-5-ethoxy-4-hydroxyphenyl]methylidene]oxolan-2-one has been shown to have a range of biochemical and physiological effects, including the inhibition of cell growth and proliferation, induction of apoptosis, and inhibition of angiogenesis. (3E)-3-[[3-[(3,4-dichlorophenyl)sulfanylmethyl]-5-ethoxy-4-hydroxyphenyl]methylidene]oxolan-2-one has also been shown to have anti-inflammatory and antioxidant properties.

Advantages And Limitations For Lab Experiments

One advantage of using (3E)-3-[[3-[(3,4-dichlorophenyl)sulfanylmethyl]-5-ethoxy-4-hydroxyphenyl]methylidene]oxolan-2-one in lab experiments is its relatively simple synthesis method, which allows for the production of large quantities of the compound. However, (3E)-3-[[3-[(3,4-dichlorophenyl)sulfanylmethyl]-5-ethoxy-4-hydroxyphenyl]methylidene]oxolan-2-one has limited solubility in aqueous solutions, which can make it difficult to use in certain experiments. Additionally, the mechanism of action of (3E)-3-[[3-[(3,4-dichlorophenyl)sulfanylmethyl]-5-ethoxy-4-hydroxyphenyl]methylidene]oxolan-2-one is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on (3E)-3-[[3-[(3,4-dichlorophenyl)sulfanylmethyl]-5-ethoxy-4-hydroxyphenyl]methylidene]oxolan-2-one. One area of interest is the development of new drugs based on the (3E)-3-[[3-[(3,4-dichlorophenyl)sulfanylmethyl]-5-ethoxy-4-hydroxyphenyl]methylidene]oxolan-2-one scaffold with improved pharmacological properties. Another area of interest is the investigation of the molecular targets and mechanisms of action of (3E)-3-[[3-[(3,4-dichlorophenyl)sulfanylmethyl]-5-ethoxy-4-hydroxyphenyl]methylidene]oxolan-2-one. Additionally, the potential applications of (3E)-3-[[3-[(3,4-dichlorophenyl)sulfanylmethyl]-5-ethoxy-4-hydroxyphenyl]methylidene]oxolan-2-one in material science and nanotechnology warrant further investigation.

Synthesis Methods

(3E)-3-[[3-[(3,4-dichlorophenyl)sulfanylmethyl]-5-ethoxy-4-hydroxyphenyl]methylidene]oxolan-2-one can be synthesized through a multistep process involving the reaction of 3,4-dichlorothiophenol with ethyl 3-(bromomethyl)-4-hydroxy-5-ethoxybenzoate, followed by the reaction with 2-chloro-1-(3,4-dichlorophenyl)ethanone. The final step involves the reaction of the intermediate with potassium carbonate and acetic anhydride to form (3E)-3-[[3-[(3,4-dichlorophenyl)sulfanylmethyl]-5-ethoxy-4-hydroxyphenyl]methylidene]oxolan-2-one.

Scientific Research Applications

(3E)-3-[[3-[(3,4-dichlorophenyl)sulfanylmethyl]-5-ethoxy-4-hydroxyphenyl]methylidene]oxolan-2-one has been studied for its potential applications in various fields, including cancer research, drug discovery, and material science. In cancer research, (3E)-3-[[3-[(3,4-dichlorophenyl)sulfanylmethyl]-5-ethoxy-4-hydroxyphenyl]methylidene]oxolan-2-one has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In drug discovery, (3E)-3-[[3-[(3,4-dichlorophenyl)sulfanylmethyl]-5-ethoxy-4-hydroxyphenyl]methylidene]oxolan-2-one has been used as a scaffold for the development of new drugs with improved pharmacological properties. In material science, (3E)-3-[[3-[(3,4-dichlorophenyl)sulfanylmethyl]-5-ethoxy-4-hydroxyphenyl]methylidene]oxolan-2-one has been used as a precursor for the synthesis of novel materials with unique properties.

properties

CAS RN

107788-13-6

Product Name

(3E)-3-[[3-[(3,4-dichlorophenyl)sulfanylmethyl]-5-ethoxy-4-hydroxyphenyl]methylidene]oxolan-2-one

Molecular Formula

C20H18Cl2O4S

Molecular Weight

425.3 g/mol

IUPAC Name

(3E)-3-[[3-[(3,4-dichlorophenyl)sulfanylmethyl]-5-ethoxy-4-hydroxyphenyl]methylidene]oxolan-2-one

InChI

InChI=1S/C20H18Cl2O4S/c1-2-25-18-9-12(7-13-5-6-26-20(13)24)8-14(19(18)23)11-27-15-3-4-16(21)17(22)10-15/h3-4,7-10,23H,2,5-6,11H2,1H3/b13-7+

InChI Key

NKOHPYYSZLSIFD-UHFFFAOYSA-N

Isomeric SMILES

CCOC1=CC(=CC(=C1O)CSC2=CC(=C(C=C2)Cl)Cl)/C=C/3\CCOC3=O

SMILES

CCOC1=CC(=CC(=C1O)CSC2=CC(=C(C=C2)Cl)Cl)C=C3CCOC3=O

Canonical SMILES

CCOC1=CC(=CC(=C1O)CSC2=CC(=C(C=C2)Cl)Cl)C=C3CCOC3=O

synonyms

(3E)-3-[[3-[(3,4-dichlorophenyl)sulfanylmethyl]-5-ethoxy-4-hydroxy-phe nyl]methylidene]oxolan-2-one

Origin of Product

United States

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